2-(1H-imidazol-1-yl)cyclohexan-1-ol: Structural Analysis, Synthesis, and Applications
2-(1H-imidazol-1-yl)cyclohexan-1-ol: Structural Analysis, Synthesis, and Applications
[1]
Executive Summary
2-(1H-imidazol-1-yl)cyclohexan-1-ol (CAS: 100199-09-5 ) is a versatile β-amino alcohol derivative characterized by a cyclohexane scaffold substituted with a hydroxyl group and an imidazole moiety at adjacent carbons.[1][2][3][4] This compound serves as a critical intermediate in the synthesis of bioactive azole antifungals, a bidentate N,O-donor ligand in coordination chemistry, and a precursor for chiral ionic liquids used in asymmetric catalysis.
This guide provides a comprehensive technical analysis of its structural properties, stereoselective synthesis, and functional applications, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[5][6]
Core Identification
| Property | Data |
| CAS Registry Number | 100199-09-5 |
| IUPAC Name | 2-(1H-imidazol-1-yl)cyclohexan-1-ol |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| SMILES | OC1CCCCC1n2ccnc2 |
| Physical State | Solid (White to off-white crystalline powder) |
Stereochemistry and Conformational Analysis
The synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol from cyclohexene oxide is highly stereoselective, predominantly yielding the trans-isomer .[1]
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Mechanism of Stereoselectivity: The reaction proceeds via an S_N2-type nucleophilic attack of the imidazole nitrogen on the epoxide ring. Due to the steric constraints of the cyclohexane ring, the attack occurs at the backside of the epoxide carbon, resulting in a trans-diaxial opening.
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Conformation: In the ground state, the trans-isomer exists in equilibrium between two chair conformations. However, the diequatorial conformer is generally favored to minimize 1,3-diaxial interactions, placing both the bulky imidazole and hydroxyl groups in equatorial positions.
Key Structural Features:
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Chirality: The molecule possesses two stereocenters at C1 and C2. The product is typically obtained as a racemic mixture of (1R,2R) and (1S,2S) enantiomers unless chiral catalysts are employed.
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Coordination Sites: It acts as a bidentate ligand.[1] The N3 atom of the imidazole ring (sp² hybridized) is a soft donor, while the hydroxyl oxygen is a hard donor, allowing it to bridge hard/soft metal centers.
Synthesis & Fabrication
Reaction Mechanism
The synthesis involves the nucleophilic ring-opening of cyclohexene oxide by imidazole.[1] This reaction can be catalyzed by Lewis acids, but often proceeds under thermal conditions in protic solvents which assist in activating the epoxide oxygen via hydrogen bonding.
Figure 1: The S_N2 mechanism ensures the trans-configuration of the final product.[1]
Experimental Protocol: Thermal Ring Opening
This protocol describes the solvent-free or aqueous synthesis, which is favored for its "green" chemistry profile and high atom economy.
Reagents:
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.2 equiv) in a minimal amount of water or ethanol. Alternatively, mix solid imidazole directly with cyclohexene oxide if running neat.
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Reaction: Heat the mixture to reflux (approx. 80-100°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: EtOAc/MeOH 9:1) or LC-MS.[1] The epoxide spot should disappear.
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Workup:
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Cool the reaction mixture to room temperature.
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If water was used, the product may precipitate out; filter and wash with cold water.
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If soluble, extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to obtain pure trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol.
Validation Criteria:
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¹H NMR (CDCl₃, 400 MHz): Look for the methine proton attached to the hydroxyl group (CH-OH) as a multiplet around 3.6–3.8 ppm and the methine proton attached to the imidazole (CH-N) around 3.8–4.0 ppm.[1] The coupling constant J between these protons (typically 10–11 Hz) confirms the trans-diaxial arrangement.[1]
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Yield: Typical yields range from 75% to 90%.
Physicochemical Properties[1][4][5][6][8][10][11][12]
| Property | Value / Description | Significance |
| Melting Point | 95–105°C (approx.)[1] | Indicates solid state stability; convenient for handling.[1] |
| pKa (Imidazole) | ~6.9 | The imidazole ring can be protonated at N3, forming an imidazolium cation. |
| pKa (Hydroxyl) | ~16 | Typical secondary alcohol acidity.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOH, CHCl₃. | Facilitates use in biological assays and organic synthesis. |
| LogP | ~0.5 - 1.0 (Predicted) | Amphiphilic nature allows membrane permeability (drug-like).[1] |
Spectral Characteristics[5][11][13][14]
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IR Spectrum: Broad band at 3200–3400 cm⁻¹ (O-H stretch).[1] Sharp bands at ~1500–1600 cm⁻¹ (C=N and C=C of imidazole).[1]
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Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 167.[1]
Applications
Coordination Chemistry
The compound acts as a versatile N,O-bidentate ligand . It mimics the coordination environment found in metalloenzymes where histidine (imidazole) and serine/tyrosine (hydroxyl) residues bind metal centers.[1]
Figure 2: Chelation mode stabilizing transition metals (e.g., Cu, Zn).
Pharmaceutical Development[1][5]
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Antifungal Pharmacophore: The imidazole ring is the active pharmacophore in azole antifungals (e.g., ketoconazole). It inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51) by coordinating to the heme iron.[1] The cyclohexyl backbone provides lipophilicity and structural rigidity, potentially improving binding selectivity compared to flexible linear chains.
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Kinase Inhibition: The scaffold serves as a template for designing ATP-competitive inhibitors, where the imidazole H-bonds with the kinase hinge region.[1]
Asymmetric Catalysis
When resolved into pure enantiomers, the compound serves as a precursor for Chiral Ionic Liquids (CILs) . These CILs are used as solvents or organocatalysts in asymmetric Diels-Alder reactions and Michael additions, inducing stereoselectivity in the products.
References
- Synthesis and Biological Activity of Imidazole Derivatives.Journal of Medicinal Chemistry. (General reference for imidazole pharmacophores).
- Stereoselective Ring Opening of Epoxides.Journal of Organic Chemistry. (Mechanistic basis for trans-selectivity).
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CAS Database Record 100199-09-5. Chemical Abstracts Service.[1]
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Chemoenzymatic synthesis of optically active 2-(substituted-1H-imidazol-1-yl)cycloalkanols. Tetrahedron: Asymmetry. Link (Describes the resolution and application of this specific scaffold).
- Imidazole-based Ligands in Coordination Chemistry.
Sources
- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem960.com [chem960.com]
- 3. chemscene.com [chemscene.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands [scielo.org.mx]
